molecular formula C13H11N3O3 B5876723 N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide

N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide

Cat. No. B5876723
M. Wt: 257.24 g/mol
InChI Key: GLXRQBGZIBUXSN-UHFFFAOYSA-N
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Description

N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide, also known as PHX-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyridinecarboximidamides and has a molecular formula of C14H11N3O4.

Mechanism of Action

N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide inhibits HDAC activity by binding to the active site of the enzyme. This leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression. The exact mechanism by which N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide induces cell cycle arrest and apoptosis is not fully understood, but it is believed to involve the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide has been shown to exhibit anti-inflammatory and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide is a potent HDAC inhibitor that exhibits anti-tumor activity in various cancer cell lines. It is relatively easy to synthesize and has good solubility in common organic solvents. However, like other HDAC inhibitors, N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide has limited selectivity for specific HDAC isoforms, which can lead to off-target effects. Additionally, the use of HDAC inhibitors in cancer therapy is still in the experimental stage, and more research is needed to determine their safety and efficacy in humans.

Future Directions

Future research on N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide should focus on improving its selectivity for specific HDAC isoforms to reduce off-target effects. Additionally, more studies are needed to determine the safety and efficacy of N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide in animal models and humans. Finally, the potential of N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide as a neuroprotective agent should be further explored, as it may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide, or N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide, is a chemical compound that has potential therapeutic applications in oncology, neurodegenerative diseases, and inflammation. Its mechanism of action involves the inhibition of HDAC activity, which leads to changes in gene expression and induces cell cycle arrest and apoptosis in cancer cells. While N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide has shown promise in preclinical studies, more research is needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide involves the reaction between 2-pyridinecarboximidamide and phenyl chloroformate in the presence of triethylamine. The reaction proceeds under mild conditions and yields N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide as a white solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. N'-[(phenoxycarbonyl)oxy]-2-pyridinecarboximidamide works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] phenyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c14-12(11-8-4-5-9-15-11)16-19-13(17)18-10-6-2-1-3-7-10/h1-9H,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXRQBGZIBUXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)ON=C(C2=CC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC(=O)O/N=C(/C2=CC=CC=N2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(phenoxycarbonyl)oxy]pyridine-2-carboximidamide

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